3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride
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Overview
Description
3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H6ClF3O2S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl group is substituted with a 2,2,2-trifluoroethyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanol in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to sulfonic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride is utilized in various scientific research fields:
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, which can further undergo various chemical transformations. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Lacks the trifluoromethyl group, making it less reactive and stable compared to 3-(2,2,2-Trifluoroethyl)benzenesulfonyl chloride.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Contains a chloro substituent, which alters its reactivity and applications.
2,2,2-Trifluoroethanesulfonyl chloride: Similar in structure but lacks the aromatic ring, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both the trifluoromethyl group and the aromatic ring. This combination enhances its reactivity, stability, and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C8H6ClF3O2S |
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Molecular Weight |
258.65 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O2S/c9-15(13,14)7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2 |
InChI Key |
IDTJDIUDPZUOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CC(F)(F)F |
Origin of Product |
United States |
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